4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid
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Overview
Description
4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid, also known as PPS, is a chemical compound that has been studied for its potential applications in scientific research. PPS has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in multiple studies. In
Mechanism of Action
The mechanism of action of 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid has been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of inflammatory mediators. 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid has also been found to inhibit the activation of the transcription factor NF-κB, which plays a role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid has been shown to have antioxidant properties and may help to protect against oxidative stress. 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid has also been found to have analgesic effects and may help to relieve pain.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid in lab experiments is its versatility. 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid has been shown to have potential applications in a variety of research areas, making it a useful tool for scientists in multiple fields. However, there are also limitations to using 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid in lab experiments. One limitation is that the mechanism of action of 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid is not fully understood, which can make it difficult to interpret experimental results. Additionally, 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid may have off-target effects, which can complicate data interpretation.
Future Directions
There are many future directions for research on 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid. One area of interest is the potential use of 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is the development of 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid derivatives with improved potency and selectivity. Additionally, further research is needed to fully understand the mechanism of action of 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid and its potential applications in various research areas.
In conclusion, 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid is a chemical compound with potential applications in a variety of scientific research areas. Its synthesis method has been studied and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored. Further research is needed to fully understand the potential of 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid in scientific research.
Synthesis Methods
The synthesis of 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid involves several steps, including the reaction of pyridine-3-sulfonyl chloride with piperidine-4-carboxylic acid, followed by the reaction of the resulting compound with 1H-pyrazole-1-carboxylic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid has been found to have potential applications in a variety of scientific research areas, including neuroscience, cancer research, and immunology. In neuroscience, 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In cancer research, 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid has been found to inhibit the growth of certain types of cancer cells and may have potential applications in cancer treatment. In immunology, 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid has been shown to have anti-inflammatory effects and may have potential applications in the treatment of autoimmune diseases.
properties
IUPAC Name |
4-pyrazol-1-yl-1-pyridin-3-ylsulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c19-13(20)14(18-8-2-7-16-18)4-9-17(10-5-14)23(21,22)12-3-1-6-15-11-12/h1-3,6-8,11H,4-5,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXIJZIJCFSVSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N2C=CC=N2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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